molecular formula C11H22N2O B1401185 N-[(oxan-4-yl)methyl]piperidin-4-amine CAS No. 1340252-11-0

N-[(oxan-4-yl)methyl]piperidin-4-amine

Cat. No.: B1401185
CAS No.: 1340252-11-0
M. Wt: 198.31 g/mol
InChI Key: QSFOSKIPUTVUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Oxan-4-yl)methyl]piperidin-4-amine is a secondary amine featuring a piperidin-4-amine core substituted with a (oxan-4-yl)methyl group. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol . The compound is often utilized as a building block in medicinal chemistry, particularly in the synthesis of kappa-opioid receptor antagonists, such as 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine . It is commercially available as a dihydrochloride salt (EN300-395248) for research purposes .

The oxane (tetrahydropyran) ring contributes to its moderate lipophilicity (logP ~1.81) and influences pharmacokinetic properties like solubility and membrane permeability . Its synthetic versatility allows for modifications at the piperidine nitrogen or the oxane ring, enabling diverse pharmacological applications.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-5-12-6-2-11(1)13-9-10-3-7-14-8-4-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFOSKIPUTVUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)methyl]piperidin-4-amine typically involves the formation of the piperidine ring followed by the introduction of the oxan-4-ylmethyl group. One common method is the reductive amination of piperidin-4-one with oxan-4-ylmethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various

Biological Activity

N-[(oxan-4-yl)methyl]piperidin-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, therapeutic implications, and relevant case studies.

Structural Information

Chemical Structure:

  • Molecular Formula: C12H19N2O
  • SMILES: C1COCCC1NCC2=CC=C(C=C2)N
  • InChI: InChI=1S/C12H19N2O/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9,13H2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's oxan and piperidine moieties facilitate binding to these targets, modulating their activity and leading to various biological effects. Notably, it has been shown to enhance the functionality of mutant p53 proteins by increasing their DNA binding capacity by over 50%, which is crucial for tumor suppression .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It interacts with mutant p53 proteins, potentially restoring their function in tumor suppression. This interaction may lead to the induction of apoptosis in cancer cells .

Enzyme Interaction

Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . Its mechanism involves modulating enzyme activity through specific binding interactions.

Study on Anticancer Effects

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that this compound displayed significant antiproliferative activity:

Cell LineIC50 (nM)
A549 (Lung Cancer)130
MDA-MB-231 (Breast Cancer)94
HeLa (Cervical Cancer)150

The compound demonstrated a favorable metabolic stability profile and weak inhibitory activity against cytochrome P450 isoforms, indicating a potential for reduced drug-drug interactions .

Mechanistic Studies

Further mechanistic studies have shown that the compound's ability to restore mutant p53 functionality could be a key factor in its anticancer effects. The binding affinity to mutant p53 was quantified using fluorescence assays, confirming its role in enhancing DNA binding capabilities .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
N-(tetrahydro-2H-pyran-4-yl)piperidin-4-aminePiperidine derivativeLacks oxane moiety; different biological profile
N-(3,5-dichloropyridin-4-y)-2-{1-[...]}Pyridine-basedDifferent target interactions

N-(oxan-4-yl)piperidin-4-amines' unique combination of oxane and piperidine moieties confers distinct chemical and biological properties that differentiate it from other similar compounds .

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Leading to oxides or oxidized derivatives.
  • Reduction : Producing amines or alcohols using agents like sodium borohydride.
  • Substitution Reactions : Introducing different functional groups under appropriate conditions.

Medicinal Chemistry

N-[(oxan-4-yl)methyl]piperidin-4-amine has been investigated for its potential therapeutic uses, particularly as a precursor in drug development. Its unique structural properties allow it to interact with biological targets, making it a candidate for developing new pharmaceuticals.

Case Studies

  • Therapeutic Potential : Research has indicated that derivatives of this compound may exhibit promising activity against specific enzymes or receptors involved in disease pathways, particularly in neuropharmacology .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules and can be modified to create various derivatives with tailored properties.

Applications in Synthesis

ApplicationDescription
Building BlockUsed to synthesize more complex molecules.
ReagentActs as a reagent in various organic reactions.
FunctionalizationAllows for the introduction of diverse functional groups into organic frameworks .

Biological Research

In biological studies, this compound is employed to explore enzyme interactions and protein binding mechanisms. Its ability to modulate biological activity makes it a valuable tool for understanding biochemical pathways.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials, leveraging its unique properties for industrial applications.

Comparison with Similar Compounds

Aryl/Heteroaryl-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
N-[(2-Methoxynaphthalen-6-yl)methyl]-1-benzylpiperidin-4-amine C₂₅H₂₈N₂O 372.51 Benzyl, methoxynaphthylmethyl Cholinesterase inhibition
N-(4-Fluorobenzylidene)-1-benzylpiperidin-4-amine C₁₉H₂₀FN₂ 298.38 Fluorobenzylidene Antimicrobial activity
N-[(Oxan-4-yl)methyl]piperidin-4-amine C₁₀H₂₀N₂O 184.28 Oxanylmethyl Kappa-opioid receptor antagonism

Key Observations :

  • The oxanylmethyl group in This compound balances lipophilicity and steric bulk, making it favorable for central nervous system (CNS) penetration .

Alkyl/Alkyne-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Reference
N-(Prop-2-yn-1-yl)-N-(oxan-4-yl)piperidin-4-amine C₁₂H₂₀N₂O 208.30 Propargyl, oxanylmethyl Discontinued (stability issues)
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine C₁₂H₂₀N₆ 248.33 Allyl, pyrimidinyl Agrochemical intermediates

Key Observations :

  • Alkyl chains (e.g., propargyl, allyl) improve reactivity but may compromise metabolic stability, as seen in the discontinued propargyl derivative .
  • This compound lacks reactive alkyne/allyl groups, enhancing shelf-life and compatibility with standard storage conditions .

Heterocyclic Hybrid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Activity/Application Reference
(E)-N'-(1-(5-((Dimethylamino)methyl)pyridin-2-yl)-2-methylbut-3-en-1-ylidene)-N-(piperidin-4-yl)hydrazine-1-carbothioamide C₂₀H₂₉N₇S 407.56 Thiosemicarbazone-piperidine hybrid Alzheimer’s disease therapy
4-Chloro-N-piperidin-4-ylpyrimidin-2-amine hydrochloride C₉H₁₄Cl₂N₄ 249.14 Chloropyrimidine Kinase inhibition scaffold

Key Observations :

  • The simplicity of This compound facilitates scalable synthesis via reductive amination or nucleophilic substitution .

Pharmacological and Industrial Relevance

  • This compound is pivotal in designing CNS-targeted drugs due to its balanced logP and low hydrogen bond donor count (1) .
  • In contrast, cholinesterase inhibitors (e.g., ) prioritize bulkier aromatic groups for enzyme active-site binding, while antimicrobial agents (e.g., ) rely on halogenated substituents for bacterial membrane disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(oxan-4-yl)methyl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(oxan-4-yl)methyl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.